molecular formula C8H11NO2S B2376231 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide CAS No. 603996-87-8

3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide

Cat. No.: B2376231
CAS No.: 603996-87-8
M. Wt: 185.24
InChI Key: VHHJGVSCWJUOKL-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide is an organic compound that features a thiophene ring, a hydroxy group, and an amide group

Scientific Research Applications

Safety and Hazards

The compound “3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide. This reaction can be carried out using whole cells of Rhodotorula glutinis, which reduce the ketone group to a hydroxy group with high enantioselectivity . The reaction conditions typically involve a substrate concentration of 30 g/L and a reaction time of 48 hours at a controlled temperature .

Industrial Production Methods

Industrial production of this compound can leverage the same bioreduction process due to its high efficiency and selectivity. The use of biocatalysts like Rhodotorula glutinis is advantageous as it minimizes the risk of metal contamination and achieves high enantiomeric excess .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high enantioselectivity and its role as a key intermediate in the production of duloxetine. Its efficient bioreduction process and minimal risk of contamination make it a valuable compound in pharmaceutical manufacturing .

Properties

IUPAC Name

3-hydroxy-N-methyl-3-thiophen-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9-8(11)5-6(10)7-3-2-4-12-7/h2-4,6,10H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHJGVSCWJUOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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